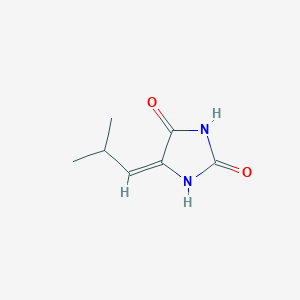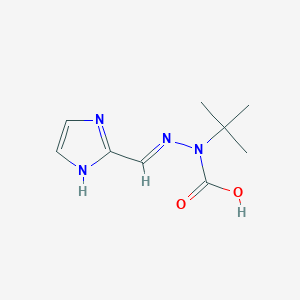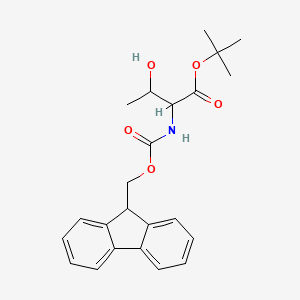
5-(2-Methylpropylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylpropylidene)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)imidazolidine-2,4-dione typically involves the reaction of amino acids with aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where an amino acid reacts with an aldehyde or ketone in the presence of a base to form the imidazolidine-2,4-dione ring . Another method involves the Bucherer-Bergs reaction, which uses ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
5-(2-Methylpropylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the ring structure. These derivatives are valuable for their unique chemical and biological properties .
科学的研究の応用
5-(2-Methylpropylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Methylpropylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with different alkyl substituents, leading to variations in chemical and biological properties.
5,5-Dimethylimidazolidine-2,4-dione: Another similar compound with two methyl groups, known for its use in different industrial applications.
Uniqueness
5-(2-Methylpropylidene)imidazolidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
(5E)-5-(2-methylpropylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)/b5-3+ |
InChIキー |
FKEBJFWQLNFBHG-HWKANZROSA-N |
異性体SMILES |
CC(C)/C=C/1\C(=O)NC(=O)N1 |
正規SMILES |
CC(C)C=C1C(=O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)

![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)

